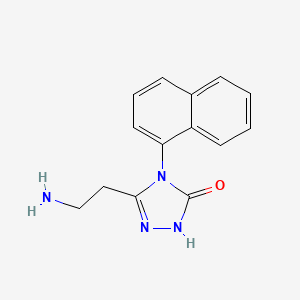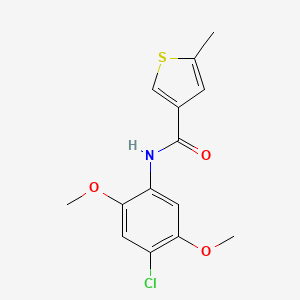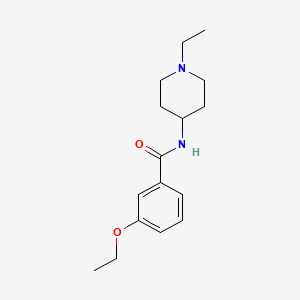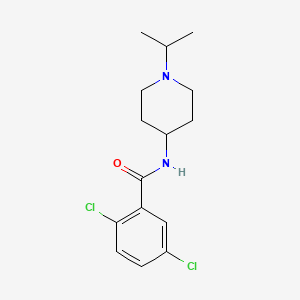
3,6-dichloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide
説明
3,6-dichloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide, commonly known as DFB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFB is a benzothiophene derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
作用機序
DFB inhibits the activity of COX-2 by binding to its active site. COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, DFB reduces the production of prostaglandins, leading to a reduction in inflammation.
Biochemical and Physiological Effects
DFB has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In animal studies, DFB has been found to reduce inflammation in the joints of rats with arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFB has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
DFB has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It has also been extensively studied, which means that there is a significant amount of data available on its properties and potential therapeutic applications. However, DFB also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some experimental results.
将来の方向性
There are several potential future directions for research on DFB. One area of interest is the development of DFB analogs that have improved solubility and potency. Another area of interest is the investigation of DFB's potential as a treatment for other inflammatory diseases, such as inflammatory bowel disease. Additionally, there is potential for DFB to be used in combination with other drugs for the treatment of cancer and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of DFB and its analogs.
Conclusion
In conclusion, 3,6-dichloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has shown potential as a therapeutic agent for the treatment of inflammation, cancer, and neurological disorders. Its mechanism of action involves the inhibition of COX-2, which reduces the production of prostaglandins and leads to a reduction in inflammation. While DFB has several advantages for use in lab experiments, it also has some limitations. There are several potential future directions for research on DFB, including the development of DFB analogs and investigation of its potential as a treatment for other diseases.
科学的研究の応用
DFB has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammation, cancer, and neurological disorders. DFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition results in a reduction of inflammation, making DFB a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
3,6-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-8-3-4-10-11(6-8)20-13(12(10)16)14(18)17-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSBQVBMRLYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4433293.png)



![isopropyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433318.png)


![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4433344.png)

![N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B4433366.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4433369.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4433382.png)